7-Fluoro Substitution Reduces Lipophilicity Compared to the Non-Fluorinated Parent Compound
The introduction of a fluorine atom at the 7-position of 2-methylquinoline-4-carboxylic acid results in a measurable decrease in lipophilicity. The computed XLogP3-AA value for 7-fluoro-2-methylquinoline-4-carboxylic acid is 2.2 [1], which is 0.2 log units lower than the value of 2.4 for its non-fluorinated parent compound, 2-methylquinoline-4-carboxylic acid (CAS 634-38-8) [2]. This difference in lipophilicity can directly impact membrane permeability and metabolic stability in a biological context.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2-Methylquinoline-4-carboxylic acid (CAS 634-38-8): 2.4 |
| Quantified Difference | Target compound is 0.2 log units lower (less lipophilic) |
| Conditions | Computed property, XLogP3 3.0 algorithm, PubChem release 2025.04.14 [REFS-1, REFS-2] |
Why This Matters
A lower LogP value suggests altered pharmacokinetic properties, which is a critical factor for medicinal chemists selecting a starting scaffold for lead optimization.
- [1] PubChem. 7-Fluoro-2-methylquinoline-4-carboxylic acid (CID 16228610) Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Methylquinoline-4-carboxylic acid (CID 604442) Computed Properties. National Center for Biotechnology Information. View Source
